molecular formula C5H7NO2 B135095 (2-Methyl-1,3-oxazol-4-yl)methanol CAS No. 141567-53-5

(2-Methyl-1,3-oxazol-4-yl)methanol

Cat. No. B135095
M. Wt: 113.11 g/mol
InChI Key: BGPDSEDYUPFTBI-UHFFFAOYSA-N
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Description

“(2-Methyl-1,3-oxazol-4-yl)methanol” is a chemical compound with the molecular formula C5H7NO2. It has a molecular weight of 168.19 . The compound is in solid form . The SMILES string for this compound is OCC1=COC©=N1 .


Synthesis Analysis

The synthesis of oxazole derivatives, including “(2-Methyl-1,3-oxazol-4-yl)methanol”, has been a topic of interest in medicinal chemistry . Oxazole nucleus is a heterocyclic five-membered ring that has been investigated in the advancement of novel compounds which show favorable biological activities .


Molecular Structure Analysis

The molecular structure of “(2-Methyl-1,3-oxazol-4-yl)methanol” includes a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .


Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives are complex and varied. The structure of oxazole derivatives, including “(2-Methyl-1,3-oxazol-4-yl)methanol”, allows these compounds to engage physiologically with many enzymes and receptors through diverse non-covalent bonds, resulting in a variety of biological actions .


Physical And Chemical Properties Analysis

“(2-Methyl-1,3-oxazol-4-yl)methanol” is a solid compound . The compound does not have a flash point, indicating that it is not flammable .

Scientific Research Applications

  • Medicinal Chemistry

    • Oxazole derivatives have been found to have various biological activities . They are used in the field of medicinal chemistry for drug discovery due to their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties .
    • They serve as the structural basis for several drugs, including linezolid, an antibiotic used to treat certain bacterial infections, and raltegravir, an antiretroviral drug used in the treatment of HIV .
  • Anti-Corrosive Agent

    • Oxazole derivatives can also be used as an anti-corrosive agent for stainless steel .
  • Dyes

    • Oxazole derivatives can be used in the production of dyes .
  • Anti-Ageing and Antioxidant

    • Oxazole derivatives can be used as anti-ageing and antioxidant agents .
  • Metabolism Enhancing Agent

    • Oxazole derivatives can be used as metabolism enhancing agents .
  • Pesticides and Herbicides

    • Oxazole derivatives can be used in the production of pesticides and herbicides .
  • Pharmaceuticals

    • Oxazole derivatives are a part of a number of medicinal compounds . They have been found to have various biological activities, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .
    • They serve as the structural basis for several drugs, including aleglitazar (antidiabetic), ditazole (platelets aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) .
  • Industrial Applications

    • Oxazole derivatives can be used as anti-corrosive agents for stainless steel .
    • They can also be used in the production of dyes .
  • Natural Product Chemistry

    • Oxazole derivatives have applications in natural product chemistry .
  • Polymers

    • Oxazole derivatives have applications in the field of polymers .
  • Anti-Ageing and Antioxidant Agents

    • Oxazole derivatives can be used as anti-ageing and antioxidant agents .
  • Metabolism Enhancing Agents

    • Oxazole derivatives can be used as metabolism enhancing agents .
  • Pesticides and Herbicides

    • Oxazole derivatives can be used in the production of pesticides and herbicides .

Safety And Hazards

“(2-Methyl-1,3-oxazol-4-yl)methanol” is classified under GHS07 warning hazard statements, indicating that it may cause eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use personal protective equipment when handling it .

Future Directions

The future directions for the research and development of “(2-Methyl-1,3-oxazol-4-yl)methanol” and other oxazole derivatives are promising. These compounds have been identified as functional lead molecules in modern medicinal chemistry . The important information presented in the manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

(2-methyl-1,3-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4-6-5(2-7)3-8-4/h3,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPDSEDYUPFTBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415960
Record name (2-Methyl-1,3-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-1,3-oxazol-4-yl)methanol

CAS RN

141567-53-5
Record name (2-Methyl-1,3-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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